molecular formula C24H28N4O2 B2473136 N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286725-13-0

N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2473136
CAS RN: 1286725-13-0
M. Wt: 404.514
InChI Key: WNEWIJBPXJVXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a designer drug that is structurally similar to the compounds found in marijuana, but it is much more potent and has a longer duration of action. MMB-CHMINACA is classified as a Schedule I substance in the United States, meaning that it has no accepted medical use and a high potential for abuse.

Scientific Research Applications

Synthesis and Characterization of Coordination Complexes

Research has demonstrated the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, highlighting the effect of hydrogen bonding on self-assembly processes and antioxidant activity. Such studies underscore the potential of these compounds in developing new materials with specific structural and functional properties (Chkirate et al., 2019).

Inhibition of DNA-PK and PI3-K

Compounds related to N-(4-methylbenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide have shown dual inhibitory activity against DNA-PK and PI3-K, potent inhibitors essential for the cellular response to DNA damage and cell proliferation. Such findings suggest potential applications in enhancing the efficacy of cancer therapies (Cano et al., 2013).

Src Kinase Inhibitory and Anticancer Activities

Investigations into thiazolyl N-benzyl-substituted acetamide derivatives have unveiled their role in inhibiting Src kinase, an enzyme implicated in the progression of various cancers. These studies provide a foundation for developing new anticancer agents by modulating the activity of key signaling molecules (Fallah-Tafti et al., 2011).

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed a series of novel potential antipsychotic agents. These compounds, including analogs of this compound, exhibit promising profiles in behavioral animal tests, providing insights into the development of new treatments for psychiatric disorders (Wise et al., 1987).

Novel GPR39 Agonists

The identification of novel GPR39 agonists, including kinase inhibitors with unexpected roles in G protein-coupled receptor activation, suggests potential applications in treating metabolic disorders and other diseases. These findings expand our understanding of small-molecule modulation of receptor activity and its therapeutic implications (Sato et al., 2016).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-7-9-20(10-8-18)15-25-23(29)17-28-16-22(21-6-4-3-5-19(21)2)24(26-28)27-11-13-30-14-12-27/h3-10,16H,11-15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEWIJBPXJVXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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